
2,2',3,3',5,5'-Hexachlorobiphényle
Vue d'ensemble
Description
2,2’,3,3’,5,5’-Hexachlorobiphenyl is a chemical compound belonging to the class of polychlorinated biphenyls. It is characterized by the presence of six chlorine atoms attached to the biphenyl structure, specifically at the 2, 3, and 5 positions on each of the benzene rings . This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms, leading to significant environmental and health concerns .
Applications De Recherche Scientifique
2,2’,3,3’,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a reference compound in research related to:
Environmental Chemistry: Studying the persistence and degradation of polychlorinated biphenyls in the environment.
Toxicology: Investigating the bioaccumulation and toxic effects of polychlorinated biphenyls on living organisms.
Endocrine Disruption: Examining its role as an endocrine disruptor and its impact on hormonal systems.
Mécanisme D'action
Target of Action
2,2’,3,3’,5,5’-Hexachlorobiphenyl, also known as PCB 133, is a type of polychlorinated biphenyl (PCB) that primarily targets the endocrine system . It acts as an endocrine disruptor, interfering with the normal functions of the hormone system .
Mode of Action
The compound interacts with its targets by binding to hormone receptors, thereby disrupting the normal hormonal balance . This can lead to a variety of physiological changes, including alterations in metabolism and growth .
Pharmacokinetics
Like other pcbs, it is known to be resistant to environmental degradation through photolytic, biological, or chemical processes . This means that once it enters the body, it can persist for a long time, potentially leading to bioaccumulation and biomagnification .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl’s action can be diverse, given its role as an endocrine disruptor . It can lead to a variety of health effects, including reproductive and developmental problems, immune system issues, and possibly cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,5,5’-Hexachlorobiphenyl. For instance, its persistence in the environment means that it can accumulate in animal tissue and biomagnify in food chains . This can lead to higher exposure levels in certain environments or populations.
Analyse Biochimique
Biochemical Properties
2,2’,3,3’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression and disruption of normal cellular functions .
Cellular Effects
The effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt the endocrine system by mimicking or antagonizing natural hormones, leading to altered hormone levels and reproductive issues. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can induce oxidative stress, leading to cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,5,5’-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to the AhR, leading to the activation of the AhR signaling pathway and subsequent changes in gene expression. This compound can also inhibit or activate various enzymes, including cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, 2,2’,3,3’,5,5’-Hexachlorobiphenyl can interfere with the function of membrane proteins, altering cellular signaling and transport processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means that its effects can persist for extended periods. Long-term exposure to 2,2’,3,3’,5,5’-Hexachlorobiphenyl has been associated with chronic health effects, including cancer and endocrine disruption. In vitro and in vivo studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle biochemical changes, while at higher doses, it can lead to more severe toxic effects, including liver damage, immune system suppression, and reproductive toxicity. Threshold effects have been observed, where certain doses lead to significant changes in biological responses .
Metabolic Pathways
2,2’,3,3’,5,5’-Hexachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Some metabolites may retain biological activity and contribute to the toxic effects of the parent compound .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,5,5’-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its movement through the bloodstream. Additionally, this compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged biological effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,5,5’-Hexachlorobiphenyl can influence its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic enzymes. Additionally, it can be found in the nucleus, where it can bind to the AhR and influence gene expression. The localization of 2,2’,3,3’,5,5’-Hexachlorobiphenyl to specific cellular compartments can affect its biological activity and toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health hazards associated with these compounds, their production has been banned or severely restricted in many countries .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,3’,5,5’-Hexachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the dechlorination of the compound.
Substitution: This reaction can involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed:
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups replacing the chlorine atoms.
Comparaison Avec Des Composés Similaires
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
Comparison: While all these compounds belong to the class of polychlorinated biphenyls and share similar structural features, 2,2’,3,3’,5,5’-Hexachlorobiphenyl is unique in its specific pattern of chlorine substitution. This unique substitution pattern can influence its chemical reactivity, environmental persistence, and toxicological properties .
Propriétés
IUPAC Name |
1,2,5-trichloro-3-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKLKINFZLWHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4030045 | |
| Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35694-04-3 | |
| Record name | 2,2′,3,3′,5,5′-Hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,2',3',5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7EUD9W45V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2,2',3,3',5,5'-Hexachlorobiphenyl act as a peroxisome proliferator in male rats?
A: Contrary to some expectations, 2,2',3,3',5,5'-Hexachlorobiphenyl does not induce peroxisome proliferation in male rats []. While it did lead to a minor increase (approximately 25%) in total CYP4A content in the liver, it did not significantly increase the activity of peroxisomal enzymes like catalase, peroxisomal fatty acyl-CoA oxidase, and peroxisomal beta-oxidation []. This suggests that 2,2',3,3',5,5'-Hexachlorobiphenyl, and potentially other polychlorinated biphenyls, may not exert their carcinogenic and promoting activities through the PPARα pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


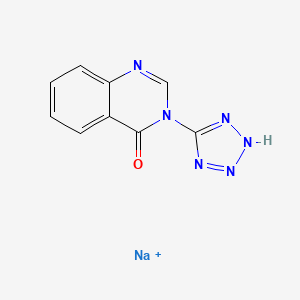
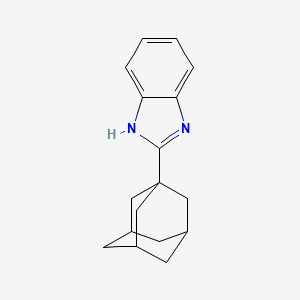
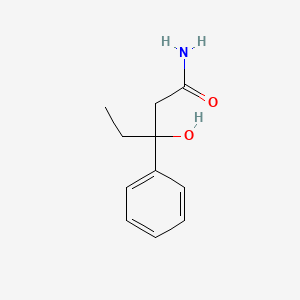
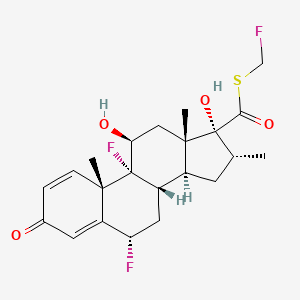
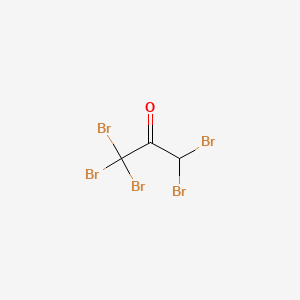
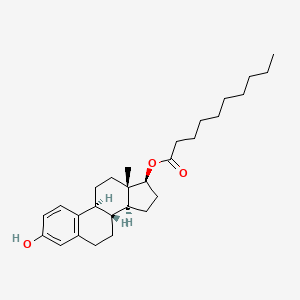
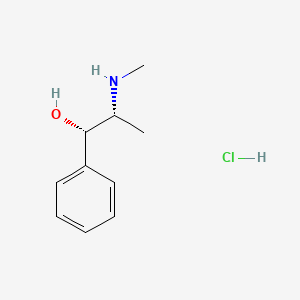
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)
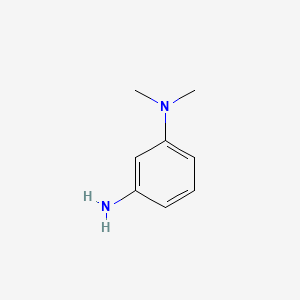
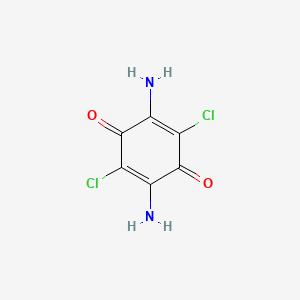
![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)

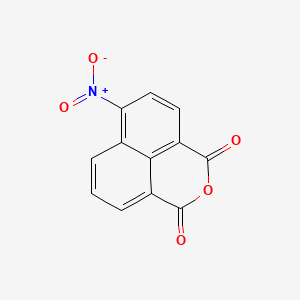
![Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate](/img/structure/B1203847.png)
